REACTION_CXSMILES
|
[O-:1][Mn](=O)(=O)=O.[K+].[Br:7][C:8]1[C:9]([Cl:16])=[CH:10][C:11]([CH2:14][OH:15])=[N:12][CH:13]=1>O.C([O-])([O-])=O.[Na+].[Na+]>[Br:7][C:8]1[C:9]([Cl:16])=[CH:10][C:11]([C:14]([OH:1])=[O:15])=[N:12][CH:13]=1 |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
174 mg
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
187 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1)CO)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through Celite®
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then azeotropically dried with toluene affording the title compound (135 mg, 68%) as a white powder
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=CC(=NC1)C(=O)O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |